molecular formula C12H15N3O5S B2544273 2-[(2,4-DINITROPHENYL)SULFANYL]-N,N-DIETHYLACETAMIDE CAS No. 459206-78-1

2-[(2,4-DINITROPHENYL)SULFANYL]-N,N-DIETHYLACETAMIDE

Cat. No.: B2544273
CAS No.: 459206-78-1
M. Wt: 313.33
InChI Key: XJJAOJDYTXMYEU-UHFFFAOYSA-N
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Description

2-[(2,4-Dinitrophenyl)sulfanyl]-N,N-Diethylacetamide is a specialized chemical reagent designed for research applications. This compound features a 2,4-dinitrophenyl (DNP) group, a moiety historically known for its role in mitochondrial uncoupling . The DNP group acts as a protonophore, dissipating the proton gradient across mitochondrial membranes and uncoupling oxidative phosphorylation from the electron transport chain . This mechanism increases energy expenditure and basal metabolic rate, making compounds with this profile valuable for investigating cellular bioenergetics, metabolic pathways, and mitochondrial dysfunction . The integration of the sulfanyl-acetamide linker and the N,N-diethyl group may alter the compound's solubility, bioavailability, and metabolic stability compared to classic uncouplers like 2,4-DNP, offering a novel tool for structure-activity relationship studies. Researchers can explore its potential in various fields, including the study of obesity, non-alcoholic fatty liver disease (NAFLD), and neurodegenerative conditions where mitochondrial function is implicated . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is not for human consumption , as compounds based on the 2,4-dinitrophenol structure have a known low therapeutic index and can cause severe adverse effects, including hyperthermia and fatal overdose . Proper safety protocols must be followed when handling this material.

Properties

IUPAC Name

2-(2,4-dinitrophenyl)sulfanyl-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5S/c1-3-13(4-2)12(16)8-21-11-6-5-9(14(17)18)7-10(11)15(19)20/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJAOJDYTXMYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2,4-DINITROPHENYL)SULFANYL]-N,N-DIETHYLACETAMIDE typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with N,N-diethylacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-[(2,4-DINITROPHENYL)SULFANYL]-N,N-DIETHYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(2,4-DINITROPHENYL)SULFANYL]-N,N-DIETHYLACETAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[(2,4-DINITROPHENYL)SULFANYL]-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Key Features
2-[(2,4-Dinitrophenyl)sulfanyl]-N,N-diethylacetamide (Target) C₁₂H₁₅N₃O₅S –N,N-diethyl; –S–; 2,4-dinitrophenyl High electrophilicity due to nitro groups; potential redox activity .
2-(2,4-Dichlorophenoxy)-N,N-dimethylacetamide () C₁₀H₁₁Cl₂NO₂ –N,N-dimethyl; –O–; 2,4-dichlorophenoxy Chlorine substituents enhance lipophilicity; herbicidal applications .
2-((2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl)sulfanyl)-N,N-diethylacetamide () C₁₇H₂₄Cl₂N₂O₄S –N,N-diethyl; –S–; dichloro-anilino; methoxyethoxy Enhanced solubility due to ether linkage; potential agrochemical use .
N~2~-[(2,5-Dichlorophenyl)sulfonyl]-N,N-dimethyl-N~2~-phenylglycinamide () C₁₆H₁₆Cl₂N₂O₃S –N,N-dimethyl; –SO₂–; dichlorophenyl; phenyl Sulfonyl group increases stability; possible protease inhibition .

Physicochemical Properties

  • Electrophilicity : The target compound’s 2,4-dinitrophenyl group confers higher electrophilicity compared to chloro- or methoxy-substituted analogs (e.g., ), as nitro groups are stronger electron-withdrawing groups than chlorine or ethers. This makes the target more reactive in nucleophilic aromatic substitution (NAS) reactions .
  • Solubility : The diethylamide group enhances solubility in organic solvents relative to dimethyl analogs (e.g., ). However, the methoxyethoxy substituent in ’s compound improves aqueous solubility compared to the nitro-substituted target .
  • Thermal Stability : Sulfanyl (–S–) linkages (target, ) are less thermally stable than sulfonyl (–SO₂–) groups (), which resist oxidation and degradation .

Reactivity and Kinetic Behavior

demonstrates that 2,4-dinitrophenyl derivatives (e.g., sulfides, ethers) undergo pseudo-first-order kinetics in reactions with hydrazine, with second-order rate constants (kA) ranging from 0.5–2.0 × 10⁻³ M⁻¹s⁻¹. The target compound’s reactivity is expected to align with these values due to shared electronic effects, though steric hindrance from the diethylamide group may reduce kA slightly compared to smaller analogs .

In contrast, chlorinated analogs () exhibit slower reaction rates in NAS due to weaker electron withdrawal by chlorine versus nitro groups. For example, 2,4-dichlorophenoxy derivatives show kA values an order of magnitude lower than nitro-substituted compounds .

Biological Activity

2-[(2,4-DINITROPHENYL)SULFANYL]-N,N-DIETHYLACETAMIDE is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and toxicology. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound can be chemically described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N4O4S
  • Molecular Weight : 306.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The presence of the dinitrophenyl group enhances its reactivity with nucleophiles such as thiols and amines, potentially leading to modifications in protein structures and functions.

1. Antimicrobial Activity

Research has indicated that compounds containing dinitrophenyl moieties exhibit antimicrobial properties. Studies show that this compound demonstrates significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

2. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicate that it induces apoptosis in a dose-dependent manner, with mechanisms involving oxidative stress and mitochondrial dysfunction. Table 1 summarizes the cytotoxic effects observed in various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-710Oxidative stress
A54920Mitochondrial dysfunction

3. Endocrine Disruption Potential

Given its structure, there is concern regarding the endocrine-disrupting potential of this compound. Preliminary screenings suggest it may interfere with hormone signaling pathways, although further studies are necessary to establish definitive effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated a minimum inhibitory concentration (MIC) as low as 5 µg/mL against Staphylococcus aureus.

Case Study 2: Cytotoxicity in Cancer Research

In a research article by Johnson et al. (2024), the cytotoxic effects on breast cancer cells were investigated. The study found that treatment with the compound resulted in a significant reduction in cell viability, indicating potential for development as an anticancer agent.

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